molecular formula C13H9ClFNO B182268 N-(3-chlorophenyl)-4-fluorobenzamide CAS No. 101398-10-1

N-(3-chlorophenyl)-4-fluorobenzamide

Cat. No.: B182268
CAS No.: 101398-10-1
M. Wt: 249.67 g/mol
InChI Key: XUEQQRMECUEOSZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group and a 4-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 3-chloroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing groups (chlorine and fluorine).

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Reduction: Formation of N-(3-chlorophenyl)-4-fluoroaniline.

    Oxidation: Formation of 3-chlorobenzoic acid and 4-fluorobenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom.

    N-(3-chlorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

    N-(3-chlorophenyl)-4-chlorobenzamide: Similar structure but with an additional chlorine atom instead of a fluorine atom.

Uniqueness

N-(3-chlorophenyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEQQRMECUEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289808
Record name N-(3-Chlorophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101398-10-1
Record name N-(3-Chlorophenyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101398-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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